molecular formula C13H18O4 B14201990 {3-Methoxy-4-[(oxan-2-yl)oxy]phenyl}methanol CAS No. 896460-67-6

{3-Methoxy-4-[(oxan-2-yl)oxy]phenyl}methanol

Cat. No.: B14201990
CAS No.: 896460-67-6
M. Wt: 238.28 g/mol
InChI Key: BJKKCIHBYNEDGR-UHFFFAOYSA-N
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Description

{3-Methoxy-4-[(oxan-2-yl)oxy]phenyl}methanol is an organic compound characterized by the presence of a methoxy group, a phenyl ring, and an oxane (tetrahydropyran) ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-Methoxy-4-[(oxan-2-yl)oxy]phenyl}methanol typically involves the reaction of 3-methoxyphenol with an oxane derivative under specific conditions. One common method is the etherification of 3-methoxyphenol with oxan-2-ol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

{3-Methoxy-4-[(oxan-2-yl)oxy]phenyl}methanol undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The phenyl ring can be reduced under hydrogenation conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically used for hydrogenation.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used for substitution reactions.

Major Products

The major products formed from these reactions include:

    Oxidation: 3-methoxy-4-[(oxan-2-yl)oxy]benzaldehyde or 3-methoxy-4-[(oxan-2-yl)oxy]benzoic acid.

    Reduction: 3-methoxy-4-[(oxan-2-yl)oxy]cyclohexanol.

    Substitution: Various substituted phenylmethanols depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, {3-Methoxy-4-[(oxan-2-yl)oxy]phenyl}methanol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential bioactivity. Its structural similarity to certain natural products makes it a candidate for drug discovery and development.

Medicine

In medicine, derivatives of this compound are explored for their therapeutic potential. Research is ongoing to determine its efficacy in treating various diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of {3-Methoxy-4-[(oxan-2-yl)oxy]phenyl}methanol involves its interaction with specific molecular targets. The methoxy group and the oxane ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxyphenol: Lacks the oxane ring, making it less versatile in certain reactions.

    4-Methoxyphenylmethanol: Lacks the oxane ring, affecting its chemical reactivity.

    Oxan-2-ol: Lacks the phenyl ring, limiting its applications in organic synthesis.

Uniqueness

The uniqueness of {3-Methoxy-4-[(oxan-2-yl)oxy]phenyl}methanol lies in its combined structural features. The presence of both the methoxy group and the oxane ring provides a unique reactivity profile, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

896460-67-6

Molecular Formula

C13H18O4

Molecular Weight

238.28 g/mol

IUPAC Name

[3-methoxy-4-(oxan-2-yloxy)phenyl]methanol

InChI

InChI=1S/C13H18O4/c1-15-12-8-10(9-14)5-6-11(12)17-13-4-2-3-7-16-13/h5-6,8,13-14H,2-4,7,9H2,1H3

InChI Key

BJKKCIHBYNEDGR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CO)OC2CCCCO2

Origin of Product

United States

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